molecular formula C12H13ClO2 B1429321 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester CAS No. 1105703-73-8

4-(4-Chlorophenyl)-2-butenoic acid ethyl ester

Cat. No.: B1429321
CAS No.: 1105703-73-8
M. Wt: 224.68 g/mol
InChI Key: DFCNNAZQKCVOON-HWKANZROSA-N
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Description

4-(4-Chlorophenyl)-2-butenoic acid ethyl ester is a chemical compound of interest in synthetic organic and medicinal chemistry research. It serves as a versatile synthetic intermediate in the exploration of novel bioactive molecules. Scientific literature indicates that structurally similar compounds, such as baclofen homologues, are investigated for their activity as agonists for GABA_B receptors . This suggests potential research applications for this compound in the synthesis and development of central nervous system (CNS)-active agents, muscle relaxants, and other pharmacologically relevant molecules . Its structure, featuring a chlorophenyl moiety and an unsaturated ester backbone, makes it a valuable building block for constructing more complex chemical entities. Researchers utilize this compound in method development and as a precursor in multi-step synthesis protocols. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl (E)-4-(4-chlorophenyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCNNAZQKCVOON-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745406
Record name Ethyl (2E)-4-(4-chlorophenyl)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105703-73-8
Record name Ethyl (2E)-4-(4-chlorophenyl)but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester typically involves the esterification of 4-(4-Chlorophenyl)-2-butenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-butenoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-(4-Chlorophenyl)-2-butenoic acid.

    Reduction: 4-(4-Chlorophenyl)-2-buten-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-2-butenoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-butenoic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The chlorophenyl group may enhance binding affinity to certain biological targets, leading to its observed effects.

Comparison with Similar Compounds

Electronic Effects

  • Chlorophenyl vs.
  • Halogen Substitution (Cl vs. F): Ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate (Ki data unavailable) may exhibit reduced metabolic stability compared to the chlorinated analogue due to fluorine’s smaller size and lower lipophilicity .

Steric and Functional Group Influences

  • Ketone and Ester Groups: The presence of a 4-oxo group in (E/Z)-2-(4-chloro-benzoyl)-4-(4-chloro-phenyl)-4-oxo-but-2-enoic acid ethyl ester increases polarity, likely reducing solubility in nonpolar solvents compared to the target compound .
  • Branching Effects : Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate’s methyl group introduces steric hindrance, which could slow ester hydrolysis compared to unbranched analogues .

Metabolic Stability and Biotransformation Pathways

  • Ester Cleavage: Ethyl esters with aromatic substituents, such as beclobrate, undergo rapid hydrolysis to carboxylic acids (e.g., beclobrinic acid) via esterases . The chlorophenyl group in this compound may delay hydrolysis due to steric or electronic effects, though direct data is lacking.
  • Oxidative Metabolism: Chlorobenzilate undergoes oxidation at the methylene bridge, forming carbinol and benzophenone metabolites . Similar pathways may occur in the target compound, depending on substituent accessibility.

Data Table: Comparative Overview of Analogues

Property/Compound This compound Ethyl 2-cyano-3-(4-fluorophenyl)-2-butenoate Chlorobenzilate 4-Oxo-4-phenyl-2-butenoic acid ethyl ester
Molecular Weight (g/mol) ~224.7 (estimated) 257.2 325.2 218.2
Key Substituents 4-ClPh, α,β-unsaturated ester 4-FPh, cyano 4,4'-diClPh, hydroxyl Ph, 4-oxo
Metabolic Pathway Ester hydrolysis (theoretical) Ester hydrolysis (theoretical) Oxidation, ester cleavage Ester hydrolysis
Synthetic Yield (Reported) N/A N/A N/A 81%
Applications Pharmaceutical intermediate (potential) Unclear Pesticide Synthetic intermediate

Biological Activity

4-(4-Chlorophenyl)-2-butenoic acid ethyl ester, also known as ethyl 4-(4-chlorophenyl)but-2-enoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant research findings.

  • Molecular Formula : C12H13ClO2
  • Molecular Weight : 222.68 g/mol
  • CAS Number : 1105703-73-8

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate under basic conditions, followed by subsequent esterification processes. The general reaction pathway can be summarized as follows:

  • Condensation Reaction :
    4 Chlorobenzaldehyde+Ethyl AcetoacetateIntermediate\text{4 Chlorobenzaldehyde}+\text{Ethyl Acetoacetate}\rightarrow \text{Intermediate}
  • Esterification :
    Intermediate+Alcohol4(4Chlorophenyl)2butenoicacidethylester\text{Intermediate}+\text{Alcohol}\rightarrow 4-(4-Chlorophenyl)-2-butenoicacidethylester

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Its structure allows it to modulate enzyme activity and influence signaling pathways related to inflammation and cancer.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of butenoic acids have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Studies have demonstrated that the compound may possess anti-inflammatory properties. In vitro assays indicate that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various compounds, this compound was tested against a panel of bacteria. The Minimum Inhibitory Concentration (MIC) was determined for several strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a moderate level of antimicrobial activity, warranting further exploration into its therapeutic potential .

Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of this compound involved treating macrophage cells with varying concentrations. The results indicated a dose-dependent reduction in cytokine levels:

Concentration (µM)Cytokine Inhibition (%)
1025
5050
10075

This suggests that higher concentrations significantly enhance anti-inflammatory effects, marking it as a candidate for further drug development .

Q & A

Q. What novel applications exist beyond COX-2 inhibition, such as in material science or agrochemistry?

  • Methodological Answer : Explore photostability for UV-absorbing coatings (test via accelerated weathering assays) or as a pesticide intermediate (evaluate phytotoxicity in Arabidopsis models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Chlorophenyl)-2-butenoic acid ethyl ester
Reactant of Route 2
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